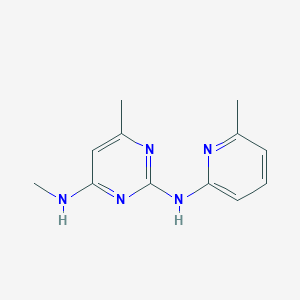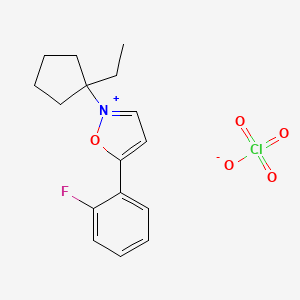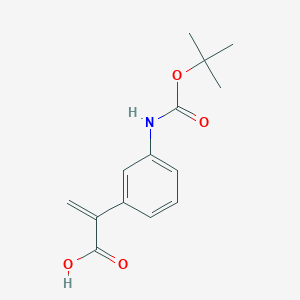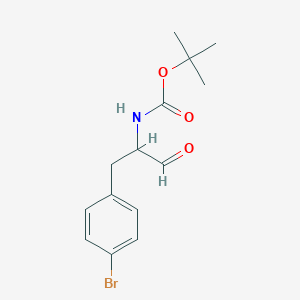![molecular formula C19H30Br2Si B12638047 [3-(Dibromomethylidene)nona-1,4-diyn-1-yl]tri(propan-2-yl)silane CAS No. 920283-05-2](/img/structure/B12638047.png)
[3-(Dibromomethylidene)nona-1,4-diyn-1-yl]tri(propan-2-yl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(Dibromomethylidene)nona-1,4-diyn-1-yl]tri(propan-2-yl)silane is a complex organosilicon compound characterized by its unique structure, which includes a dibromomethylidene group and a nona-1,4-diyn-1-yl chain attached to a tri(propan-2-yl)silane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Dibromomethylidene)nona-1,4-diyn-1-yl]tri(propan-2-yl)silane typically involves multi-step organic reactions. One common method includes the coupling of a dibromomethylidene precursor with a nona-1,4-diyn-1-yl intermediate under specific conditions that promote the formation of the desired product. The reaction conditions often involve the use of catalysts, such as palladium or copper, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Análisis De Reacciones Químicas
Types of Reactions
[3-(Dibromomethylidene)nona-1,4-diyn-1-yl]tri(propan-2-yl)silane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The dibromomethylidene group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., amines). The reactions are typically conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding alcohols or ketones, while reduction could produce alkanes or alkenes. Substitution reactions may result in the formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [3-(Dibromomethylidene)nona-1,4-diyn-1-yl]tri(propan-2-yl)silane is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound may be explored for its potential as a pharmacophore in drug design. Its ability to undergo various chemical modifications makes it a versatile candidate for developing new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Mecanismo De Acción
The mechanism of action of [3-(Dibromomethylidene)nona-1,4-diyn-1-yl]tri(propan-2-yl)silane involves its interaction with specific molecular targets. The dibromomethylidene group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The compound’s unique structure allows it to engage in various pathways, depending on the context of its application.
Comparación Con Compuestos Similares
Similar Compounds
- [3-(Dichloromethylidene)nona-1,4-diyn-1-yl]tri(propan-2-yl)silane
- [3-(Diiodomethylidene)nona-1,4-diyn-1-yl]tri(propan-2-yl)silane
- [3-(Bromomethylidene)nona-1,4-diyn-1-yl]tri(propan-2-yl)silane
Uniqueness
Compared to its analogs, [3-(Dibromomethylidene)nona-1,4-diyn-1-yl]tri(propan-2-yl)silane is unique due to the presence of the dibromomethylidene group, which imparts distinct reactivity and stability. This makes it particularly valuable in applications where specific reactivity patterns are desired.
Propiedades
Número CAS |
920283-05-2 |
|---|---|
Fórmula molecular |
C19H30Br2Si |
Peso molecular |
446.3 g/mol |
Nombre IUPAC |
3-(dibromomethylidene)nona-1,4-diynyl-tri(propan-2-yl)silane |
InChI |
InChI=1S/C19H30Br2Si/c1-8-9-10-11-12-18(19(20)21)13-14-22(15(2)3,16(4)5)17(6)7/h15-17H,8-10H2,1-7H3 |
Clave InChI |
LWSRVULUFIFVSD-UHFFFAOYSA-N |
SMILES canónico |
CCCCC#CC(=C(Br)Br)C#C[Si](C(C)C)(C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[8-(4-Methoxyphenyl)-4-methyl-2,3,6,7-tetrahydro-1-benzoxonin-9-yl] trifluoromethanesulfonate](/img/structure/B12637966.png)

![N-[2-(5-chloro-1-benzothiophen-3-yl)ethyl]-2-iodobenzamide](/img/structure/B12637988.png)
![(E)-1-[2-hydroxy-2,4-bis(4-methoxyphenyl)-6-phenylcyclohex-3-en-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B12637993.png)


![5H-Benzocycloheptene-5-propanol, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-6,7,8,9-tetrahydro-5-Methyl-](/img/structure/B12638017.png)


![4-[(2,5-Dibromothiophen-3-yl)methylidene]thiane](/img/structure/B12638050.png)

![2-[3-(2-Methoxyphenyl)prop-2-yn-1-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12638058.png)

